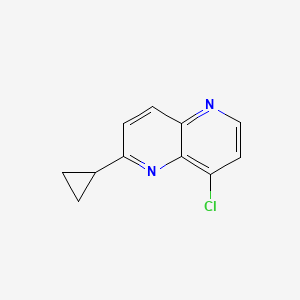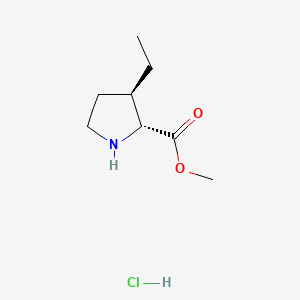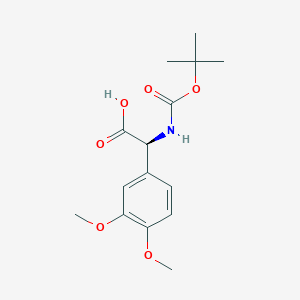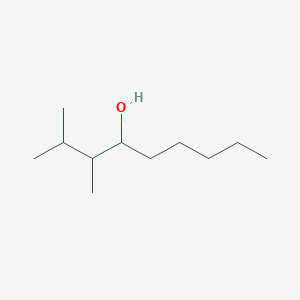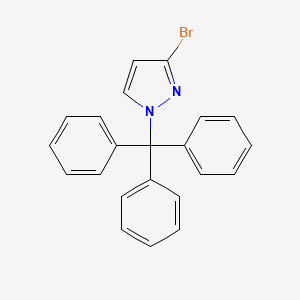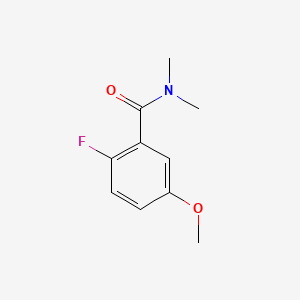
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one is a nucleoside analog, which is a modified version of a naturally occurring nucleoside. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Nucleoside analogs are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one typically involves the coupling of a purine base with a deoxypentofuranose sugar. This can be achieved through various chemical reactions, including glycosylation reactions where the purine base is reacted with a protected sugar derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to produce the nucleoside analog through their metabolic pathways. The compound is then isolated and purified using techniques such as ion-exchange chromatography and crystallization .
化学反应分析
Types of Reactions
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the nucleoside, while substitution reactions may result in the formation of various substituted nucleoside analogs .
科学研究应用
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism and function.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Applied in the production of pharmaceuticals and as a research tool in various biochemical assays
作用机制
The mechanism of action of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption occurs because the compound mimics the natural nucleosides but lacks the necessary functional groups for proper nucleic acid elongation. As a result, it can inhibit the activity of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .
相似化合物的比较
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxypentofuranosyl)-N-{2-[(trifluoroacetyl)amino]ethyl}-9H-purin-6-amine
- 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-imidazole-4-hydrazide .
Uniqueness
What sets 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one apart from other nucleoside analogs is its specific structural modifications, which confer unique properties in terms of its interaction with nucleic acids and its potential therapeutic applications. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable tool in both research and medicine .
属性
CAS 编号 |
72398-31-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |
InChI 键 |
OHRQAESFEIUOGS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


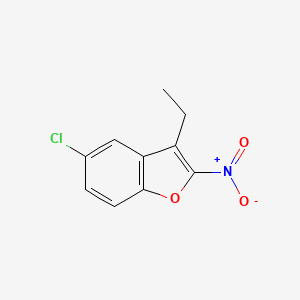
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

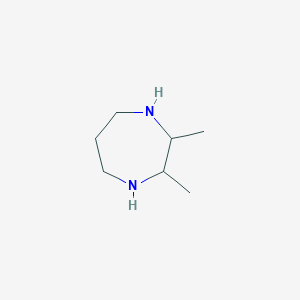
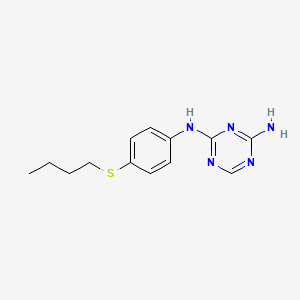
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
